molecular formula C8H8FNS B2753935 2-(4-Fluorophenyl)ethanethioamide CAS No. 351-82-6

2-(4-Fluorophenyl)ethanethioamide

Cat. No.: B2753935
CAS No.: 351-82-6
M. Wt: 169.22
InChI Key: NXWUFNHIHOKJBV-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)ethanethioamide is an organic compound with the molecular formula C8H8FNS and a molecular weight of 169.22 g/mol . It is characterized by the presence of a fluorine atom on the phenyl ring and a thioamide functional group. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)ethanethioamide typically involves the reaction of 4-fluorobenzyl chloride with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the thioamide bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the same basic reaction but optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenyl)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Fluorophenyl)ethanethioamide is utilized in a wide range of scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)ethanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the fluorine atom enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

  • 2-(2-Chloro-4-fluorophenyl)ethanethioamide
  • 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide
  • 1-(3-Chloro-2,6-difluorophenyl)ethanone

Comparison: 2-(4-Fluorophenyl)ethanethioamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which influences its reactivity and biological activity.

Properties

IUPAC Name

2-(4-fluorophenyl)ethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNS/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWUFNHIHOKJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=S)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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